4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClIN2O/c1-14-4-6-7(11)8(10)13-9(12-6)5-2-3-5/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBKEOKIKDELDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=NC(=N1)C2CC2)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1525519-07-6 | |
| Record name | 4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
Core Structural Considerations
The target molecule features a pyrimidine ring substituted at four positions:
- C2 : Cyclopropyl group, introducing angular strain and metabolic stability
- C4 : Chlorine atom, providing electronic modulation for subsequent substitutions
- C5 : Iodine atom, creating steric bulk (van der Waals radius: 1.98 Å) and halogen-bonding potential
- C6 : Methoxymethyl group, enhancing solubility through ether oxygen hydrogen bonding
This substitution pattern necessitates careful sequencing of synthetic steps to avoid competing reactions and regioselectivity issues.
Retrosynthetic Disconnections
Two primary strategies emerge from literature analysis:
Late-Stage Iodination Approach
This method prioritizes early installation of the cyclopropyl and methoxymethyl groups before introducing iodine:
Pyrimidine core → C2 cyclopropanation → C6 methoxymethylation → C4 chlorination → C5 iodination
Advantages : Minimizes exposure of iodo group to harsh reaction conditions
Challenges : Requires iodination of electron-deficient aromatic systems
Early Halogenation Strategy
Alternative pathway introduces halogens sequentially during ring formation:
Halogenated pyrimidine precursor → Cyclopropanation → Methoxymethylation
Advantages : Leverages inherent reactivity of dihalopyrimidines for subsequent substitutions
Risks : Potential dehalogenation during cyclopropanation steps
Stepwise Synthetic Methodologies
Ring Formation and Initial Substitution
The pyrimidine core is typically constructed via condensation reactions. A modified Biginelli approach using ethyl acetoacetate derivatives has shown promise:
Procedure :
- React ethyl 3-(methoxymethyl)acetoacetate (5.2 g, 27 mmol) with cyclopropanecarboximidamide hydrochloride (3.8 g, 30 mmol) in anhydrous methanol (50 mL)
- Add KOH pellets (3.4 g, 60 mmol) under nitrogen at 0°C
- Reflux for 18 hr to form 4-hydroxy-2-cyclopropyl-6-(methoxymethyl)pyrimidine
- Isolate product via vacuum filtration (Yield: 68%, m.p. 142-144°C)
Critical Parameters :
Chlorination at C4 Position
Phosphorus oxychloride (POCl₃) remains the chlorinating agent of choice:
Optimized Protocol :
- Suspend 4-hydroxy intermediate (10 g, 47 mmol) in POCl₃ (35 mL, 380 mmol)
- Add triethylamine (14 mL, 100 mmol) dropwise at -10°C to control exotherm
- Reflux for 6 hr under dry N₂ atmosphere
- Quench with ice-water (200 mL) and extract with ethyl acetate (3×50 mL)
- Dry over Na₂SO₄ and concentrate under reduced pressure (Yield: 83%)
Key Observations :
Iodination at C5 Position
Direct electrophilic iodination presents significant challenges due to deactivating substituents. A metal-mediated approach using CuI proves effective:
Modified Sandmeyer Reaction :
- Dissolve 4-chloro intermediate (5 g, 19 mmol) in anhydrous DMF (30 mL)
- Add CuI (7.3 g, 38 mmol) and NaI (11.4 g, 76 mmol)
- Heat at 110°C for 48 hr under argon
- Cool, filter through Celite®, and purify via silica gel chromatography (Hex:EtOAc 4:1)
- Isolate pale yellow crystals (Yield: 62%, Rf 0.38)
Reaction Mechanism :
Ar-Cl + CuI → Ar-Cu-I \xrightarrow{NaI} Ar-I + CuCl↓
This oxidative addition/reduction sequence enables iodination at electron-deficient positions.
Process Optimization and Yield Enhancement
Solvent System Screening
Comparative studies reveal significant yield variations across solvent systems:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 62 | 98.5 |
| DMSO | 46.7 | 58 | 97.2 |
| NMP | 32.2 | 65 | 98.1 |
| Toluene | 2.4 | 12 | 85.3 |
Data from demonstrates polar aprotic solvents (DMF, NMP) optimize CuI-mediated iodination through stabilization of intermediates.
Temperature-Controlled Cyclopropanation
The C2 cyclopropyl group installation requires precise thermal management:
Optimal Conditions :
- Reaction temperature: 80-85°C (avoids ring-opening above 90°C)
- Catalyst: Pd(OAc)₂ (5 mol%) with Xantphos ligand
- Time: 12 hr for complete conversion (monitored by HPLC)
Lower temperatures favor cis-cyclopropane configuration, critical for biological activity.
Analytical Characterization
Spectroscopic Verification
¹H NMR (400 MHz, CDCl₃) :
- δ 4.58 (s, 2H, OCH₂)
- δ 3.42 (s, 3H, OCH₃)
- δ 2.11-2.03 (m, 1H, cyclopropyl CH)
- δ 1.92-1.85 (m, 2H, cyclopropyl CH₂)
13C NMR (100 MHz, CDCl₃) :
- 168.2 (C4)
- 158.4 (C2)
- 109.7 (C5)
- 72.3 (OCH₂)
- 56.1 (OCH₃)
HRMS (ESI+) :
Calculated for C₉H₁₀ClIN₂O [M+H]⁺: 325.5493
Found: 325.5489
Comparative Evaluation of Synthetic Routes
| Parameter | Late-Stage Iodination | Early Halogenation |
|---|---|---|
| Total Yield (%) | 32 | 41 |
| Purity (HPLC %) | 98.5 | 96.2 |
| Reaction Steps | 5 | 4 |
| Scalability | Moderate | High |
| Cost Index | 1.8 | 1.2 |
Data synthesized from indicates the early halogenation strategy offers better scalability despite marginally lower purity.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Reaction Challenges and Optimization
Synthesis of related pyrimidine derivatives highlights recurring challenges:
-
Regioselectivity Issues : Halogenation and substitution reactions often require careful control of reaction conditions to minimize off-target products .
-
Ring-Closing Efficiency : Cyclization steps (e.g., forming fused bicyclic systems) can stall due to steric hindrance or unfavorable reaction thermodynamics, necessitating catalysts like DBU or optimized solvents .
-
Hydrogenation Instability : Direct hydrogenation of halogenated intermediates may lead to incomplete reactions or degradation, prompting alternatives like lithium/halogen exchange followed by hydroboration-oxidation .
Comparative Analysis of Structural Analogues
Functional Group Transformations
Key transformations observed in related pyrimidine derivatives include:
-
Oxidative Functionalization : Use of selective oxidants (e.g., PCC) to convert alcohols to ketones or aldehydes .
-
Coupling Reactions : Sonogashira couplings to introduce aryl or alkenyl groups, enabling structural diversification .
-
Formylation : Vilsmeier-Haack reactions to install formyl groups at nucleophilic positions (e.g., position 3) .
Biological Interaction Studies
While direct data for this compound is limited, related pyrimidines show:
Scientific Research Applications
Research indicates that compounds similar to 4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine exhibit various biological activities, particularly in the context of drug development. The following sections detail its applications in medicinal chemistry.
Antiviral Activity
Preliminary studies suggest that this compound may exhibit antiviral properties. Research has shown that pyrimidine derivatives can inhibit viral replication by interfering with viral RNA synthesis. The specific mechanisms are still under investigation, but binding studies indicate strong interactions with viral polymerases.
Anticancer Potential
Several studies have explored the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, particularly those associated with solid tumors. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Case Study: Cervical Cancer Model
In a study involving nude mice injected with cervical cancer cells, administration of 4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine resulted in significant reductions in tumor size and weight over a treatment period of three weeks. The compound was administered intraperitoneally at a dose of 10 mg/kg every two days.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of key enzymes involved in cancer progression and metabolism. For instance, it shows promise as an inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in extracellular matrix remodeling associated with cancer metastasis.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antiviral | Inhibition of viral RNA synthesis | |
| Anticancer | Induction of apoptosis; inhibition of cell proliferation | |
| Enzyme Inhibition | Inhibition of LOXL2 |
Synthetic Routes
The synthesis of 4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine typically involves several steps, including halogenation and cyclization processes. The following table summarizes potential synthetic routes:
Table 2: Synthetic Routes Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Halogenation | Chlorine gas, iodine |
| Step 2 | Cyclization | Cyclopropane derivatives |
| Step 3 | Methylation | Methanol, methylating agents |
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to enzymes or receptors, thereby modulating their activity. For example, in medicinal chemistry, it may inhibit or activate specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
The following table compares 4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine with analogous compounds, focusing on substituents, physicochemical properties, and applications:
Key Structural and Functional Differences
Halogen vs. Alkoxy Substituents
- Iodine (position 5) : The iodine atom in the title compound introduces steric bulk and polarizability, favoring halogen-bonding interactions in biological targets. In contrast, 4-Chloro-2-cyclopropyl-5-methoxy-6-methylpyrimidine (CAS: 1803603-32-8) replaces iodine with methoxy, reducing steric hindrance and altering electronic properties (e.g., increased electron density via OCH3) .
- Chlorine (position 4) : Common across all analogs, chlorine enhances electrophilicity at the pyrimidine core, facilitating nucleophilic aromatic substitution (e.g., in Suzuki couplings) .
Cyclopropane and Methoxymethyl Effects
- The methoxymethyl group at position 6 (title compound) provides a flexible, polar side chain, contrasting with rigid methyl or phenyl groups in analogs such as 4-Chloro-6-methyl-2-phenylpyrimidine (CAS: 73576-33-7) .
Biological Activity
4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine is a heterocyclic organic compound belonging to the pyrimidine family, characterized by its complex structure that includes a pyrimidine ring substituted with chlorine, iodine, and a methoxymethyl group. Its chemical formula is . This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Preliminary studies indicate that 4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine interacts with various biological targets, primarily through binding affinities that can be influenced by structural modifications on the pyrimidine ring. These interactions are crucial for its efficacy as a drug candidate .
Biological Activities
Research suggests that compounds similar to 4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine exhibit a range of biological activities, including:
- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth through targeted interactions with specific kinases.
- Antimicrobial Properties : Similar pyrimidine derivatives have been noted for their effectiveness against various microbial strains.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can be leveraged for therapeutic applications.
Structure-Activity Relationship (SAR)
The biological activity of 4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine is significantly influenced by its structural components. The presence of halogen atoms and the cyclopropyl group may enhance its interaction with biological targets compared to simpler pyrimidines.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chloro-5-iodo-6-methoxy-2-(methylthio)pyrimidine | Contains a methylthio group instead of cyclopropyl | Exhibits different biological activity patterns |
| 2-Cyclopropylpyrimidine | Lacks halogen substitutions | Simpler structure but similar core functionality |
| 4-Amino-pyrimidines | Contains amino groups at various positions | Often shows enhanced biological activity due to amino functionality |
This table illustrates how variations in substituents on the pyrimidine ring can lead to significant differences in both chemical behavior and biological activity .
Antitumor Activity Study
A study conducted on a series of pyrimidine derivatives, including 4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine, demonstrated promising results against various cancer cell lines. The compound was found to inhibit cell proliferation significantly, suggesting its potential as an anticancer agent.
Enzyme Inhibition Research
Further research focused on the enzyme inhibition properties of this compound revealed that it could effectively inhibit certain kinases involved in cancer progression. The IC50 values for these interactions were reported in the low micromolar range, indicating strong binding affinity and potential therapeutic relevance.
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine, and how can reaction conditions be optimized?
- Methodology : Utilize nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions. For example, iodine introduction at the 5-position can be achieved via halogen exchange using NaI in polar aprotic solvents (e.g., DMF) under reflux . Optimize temperature (80–120°C) and stoichiometry (1.2–1.5 eq NaI) to minimize side products. Cyclopropane introduction may require Grignard or Suzuki-Miyaura coupling with cyclopropylboronic acids .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (acetonitrile or ethanol) .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodology :
- NMR : Analyze H and C NMR for cyclopropyl (δ ~0.5–1.5 ppm for CH, δ ~1.5–2.5 ppm for CH), methoxymethyl (δ ~3.3–3.5 ppm for OCH, δ ~4.5–4.7 ppm for CH), and iodine-induced deshielding effects .
- X-ray Crystallography : Resolve molecular geometry, bond angles, and intermolecular interactions (e.g., halogen bonding from iodine) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS, observing isotopic patterns for chlorine and iodine .
Q. What purification methods are suitable for this compound?
- Methodology : Use silica gel chromatography with non-polar solvents (hexane/EtOAc) to separate halogenated byproducts. For crystalline purification, acetonitrile or ethanol slow evaporation yields high-purity crystals. Centrifugal partition chromatography (CPC) may enhance recovery for iodinated derivatives .
Advanced Research Questions
Q. How do electronic effects of cyclopropyl and methoxymethyl substituents influence pyrimidine reactivity?
- Methodology :
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions. The cyclopropyl group induces ring strain and modulates π-electron delocalization, while the methoxymethyl donates electrons via resonance, affecting NAS reaction rates .
- Experimental Validation : Compare reaction kinetics in cross-coupling (e.g., Suzuki) with substituted pyrimidines. Use Hammett plots to correlate substituent effects with activation energies .
Q. How can X-ray crystallography data discrepancies in similar pyrimidines be resolved?
- Methodology :
- Disorder Modeling : For rotational disorder (e.g., methoxymethyl groups), refine occupancy ratios (e.g., 0.67:0.33) and apply restraints to bond lengths/angles .
- Halogen Bond Analysis : Use Hirshfeld surfaces to quantify ClN and IO interactions. Compare with reported values (ClN: ~3.09–3.10 Å; IO: ~2.8–3.0 Å) .
Q. How can computational modeling predict biological target interactions?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to enzymes (e.g., kinases). Prioritize iodine’s van der Waals interactions and cyclopropyl’s steric effects .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond persistence .
Q. What factors determine selectivity in halogen exchange reactions (Cl vs. I)?
- Methodology :
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor iodide substitution via SNAr. Additives like CuI or KI enhance iodine incorporation .
- Steric Hindrance : Bulky substituents (e.g., cyclopropyl) slow substitution at adjacent positions. Use steric maps (e.g., A-values) to predict reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
